molecular formula C20H17ClN4 B1592864 o-TOLYLTETRAZOLIUM RED CAS No. 33926-00-0

o-TOLYLTETRAZOLIUM RED

Cat. No.: B1592864
CAS No.: 33926-00-0
M. Wt: 348.8 g/mol
InChI Key: BTQGWTXQSRIHRC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

o-TOLYLTETRAZOLIUM RED, also known as 2,5-Diphenyl-3-(o-tolyl)tetrazolium chloride, is a redox indicator widely used in biological and medical research. It is a water-soluble compound that is reduced by living cells to form a red formazan product. This property makes it useful for assessing cell viability, metabolic activity, and mitochondrial function.

Scientific Research Applications

o-TOLYLTETRAZOLIUM RED has a wide range of applications in scientific research, including:

    Chemistry: Used as a redox indicator in various chemical assays.

    Biology: Employed to assess cell viability and metabolic activity.

    Medicine: Utilized in diagnostic tests to evaluate mitochondrial function and cellular health.

    Industry: Applied in the production of diagnostic kits and research reagents.

Safety and Hazards

In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary . If it comes in contact with the skin, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . It is also advised to avoid dust formation and to use personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-TOLYLTETRAZOLIUM RED typically involves the reaction of o-toluidine with tetrazolium salts under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: o-TOLYLTETRAZOLIUM RED undergoes several types of chemical reactions, including:

    Reduction: It is reduced by living cells to form a red formazan product.

    Oxidation: It can be oxidized back to its original form under certain conditions.

Common Reagents and Conditions:

    Reduction: Typically involves biological systems where enzymes facilitate the reduction process.

    Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide.

Major Products Formed:

    Reduction: Red formazan product.

    Oxidation: Reverts to this compound.

Mechanism of Action

The mechanism of action of o-TOLYLTETRAZOLIUM RED involves its reduction by cellular enzymes to form a red formazan product. This reduction process is indicative of cellular metabolic activity and viability. The compound targets mitochondrial enzymes, which play a crucial role in the electron transport chain and cellular respiration .

Comparison with Similar Compounds

    Tetrazolium Blue: Another redox indicator used for similar applications.

    Tetrazolium Violet: Used in cell viability assays.

    Tetrazolium Green: Employed in various biochemical assays.

Uniqueness: o-TOLYLTETRAZOLIUM RED is unique due to its specific reduction to a red formazan product, which provides a clear and distinct color change. This makes it particularly useful in assays where visual detection is crucial .

Properties

IUPAC Name

2-(2-methylphenyl)-3,5-diphenyltetrazol-2-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N4.ClH/c1-16-10-8-9-15-19(16)24-22-20(17-11-4-2-5-12-17)21-23(24)18-13-6-3-7-14-18;/h2-15H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQGWTXQSRIHRC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90637586
Record name 3-(2-Methylphenyl)-2,5-diphenyl-2H-tetrazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90637586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33926-00-0
Record name 33926-00-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89170
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-Methylphenyl)-2,5-diphenyl-2H-tetrazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90637586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
o-TOLYLTETRAZOLIUM RED
Reactant of Route 2
o-TOLYLTETRAZOLIUM RED
Reactant of Route 3
Reactant of Route 3
o-TOLYLTETRAZOLIUM RED
Reactant of Route 4
Reactant of Route 4
o-TOLYLTETRAZOLIUM RED
Reactant of Route 5
o-TOLYLTETRAZOLIUM RED
Reactant of Route 6
o-TOLYLTETRAZOLIUM RED

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.